molecular formula C24H22ClN3O B11408130 4-chloro-N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide

4-chloro-N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide

Cat. No.: B11408130
M. Wt: 403.9 g/mol
InChI Key: OXUBEGGZCJDNRJ-UHFFFAOYSA-N
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Description

4-CHLORO-N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE is a complex organic compound with a unique structure that includes a benzodiazole ring, a chlorobenzamide moiety, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole ring. This can be achieved through the cyclization of o-phenylenediamine with a suitable aldehyde. The next step involves the introduction of the chlorobenzamide moiety through a nucleophilic substitution reaction. The final step is the attachment of the methylphenyl group via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alkanes.

Scientific Research Applications

4-CHLORO-N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological targets.

    Medicine: It has potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole ring can interact with specific binding sites, while the chlorobenzamide moiety can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-N-(1-METHYL-BUTYL)-BENZAMIDE
  • 4-CHLORO-N-(1,3-DIMETHYL-BUTYL)-BENZAMIDE
  • 4-CHLORO-N-(1-METHYL-HEXYL)-BENZAMIDE

Uniqueness

4-CHLORO-N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE is unique due to its combination of a benzodiazole ring and a chlorobenzamide moiety, which provides distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C24H22ClN3O

Molecular Weight

403.9 g/mol

IUPAC Name

4-chloro-N-[1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]ethyl]benzamide

InChI

InChI=1S/C24H22ClN3O/c1-16-7-3-4-8-19(16)15-28-22-10-6-5-9-21(22)27-23(28)17(2)26-24(29)18-11-13-20(25)14-12-18/h3-14,17H,15H2,1-2H3,(H,26,29)

InChI Key

OXUBEGGZCJDNRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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